N-Fmoc-3-aminooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

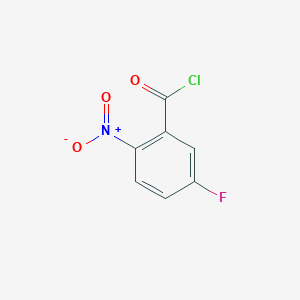

N-Fmoc-3-aminooctanoic acid is an organic compound with the molecular formula C23H27NO4 and a molecular weight of 381.47 g/mol . It is a derivative of octanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amino group during chemical reactions .

Mécanisme D'action

Target of Action

N-Fmoc-3-aminooctanoic acid is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .

Mode of Action

The compound operates by protecting the amine groups of amino acids during peptide synthesis. The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is base-labile, meaning it can be removed under basic conditions . This allows for the free amine to be used for further conjugations .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group provides this protection, allowing for efficient synthesis of peptides .

Pharmacokinetics

Its solubility in water and dmso suggests that it could be well-absorbed and distributed in biological systems. The compound’s stability under cold storage also indicates that it may have a relatively long half-life.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis, it allows for the formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound is stable under cold storage , suggesting that temperature can also affect its stability and action.

Analyse Biochimique

Biochemical Properties

N-Fmoc-3-aminooctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Fmoc-3-aminooctanoic acid can be synthesized through a one-step method involving the coupling of free diaminobenzoic acid and Fmoc-amino acids . This method yields pure products in 40-94% without any purification steps other than precipitation. The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reaction conditions include maintaining the temperature and pH to optimize the yield .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Fmoc-3-aminooctanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine in DMF.

Common Reagents and Conditions

Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is commonly used to introduce the Fmoc group.

Deprotection: Piperidine in DMF is used to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the fluorenylmethyloxycarbonyl byproduct .

Applications De Recherche Scientifique

N-Fmoc-3-aminooctanoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during chain elongation.

Biomedical Applications: Fmoc-derivatized peptides are used in the development of hydrogels for tissue engineering and drug delivery.

Chemical Biology: It is used in the synthesis of modified peptides for studying protein interactions and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Fmoc-8-aminooctanoic acid: Similar in structure but with the amino group at the 8th position.

Fmoc-6-aminohexanoic acid: Another similar compound with a shorter carbon chain.

Uniqueness

N-Fmoc-3-aminooctanoic acid is unique due to its specific positioning of the amino group, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it a valuable building block for creating specific peptide sequences .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIPYGJYHPEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)

![N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide](/img/structure/B2741588.png)

![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)

![ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B2741602.png)

![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)